molecular formula C23H34O4Si B1376808 (R)-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol CAS No. 1013621-67-4

(R)-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol

Cat. No.: B1376808
CAS No.: 1013621-67-4
M. Wt: 402.6 g/mol
InChI Key: CQTSHKFKOPDWAO-HXUWFJFHSA-N
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Description

®-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol is a chiral compound with significant importance in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol typically involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups on the phenyl ring are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Formation of the Propanol Backbone: The protected phenyl compound is then subjected to a Grignard reaction with a suitable Grignard reagent to form the propanol backbone.

    Deprotection: The final step involves the removal of the TBDMS protecting group using a fluoride source such as tetrabutylammonium fluoride (TBAF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane), to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyldimethylsilyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, NaBH4, or other reducing agents.

    Substitution: Nucleophiles such as halides, thiols, or amines.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of chiral catalysts and asymmetric synthesis.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry:

  • Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets. The tert-butyldimethylsilyloxy group enhances its stability and lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The dimethoxyphenyl group may participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • ®-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-phenylpropan-1-ol
  • ®-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(4-methoxyphenyl)propan-1-ol

Comparison:

    Uniqueness: The presence of both tert-butyldimethylsilyloxy and dimethoxyphenyl groups in ®-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol makes it unique compared to other similar compounds

    Chemical Properties: The combination of these functional groups enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in organic synthesis.

Biological Activity

(R)-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol is a synthetic compound that has garnered attention in various biological studies due to its potential therapeutic effects. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular processes, and potential applications in medicine.

Chemical Structure and Properties

The compound features a tert-butyldimethylsilyloxy group and two phenolic moieties. Its chemical structure can be represented as follows:

C17H26O4Si\text{C}_{17}\text{H}_{26}\text{O}_4\text{Si}

This structure is significant for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its influence on cellular signaling pathways. Notably, it has been shown to enhance melanogenesis in certain cell lines, which is crucial for understanding its potential applications in dermatology.

Key Pathways Involved

  • Melanogenesis : The compound enhances melanin synthesis via the activation of ERK and p38 MAPK pathways. It increases the expression of tyrosinase, a key enzyme in melanin production, and influences the nuclear localization of upstream stimulating factor-1 (USF1) .
  • Cell Proliferation : Studies indicate that the compound may influence cell proliferation rates in melanoma cells, potentially providing insights into its anti-cancer properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Cell Type Effect Observed Mechanism
Park et al. (2015) B16F10 Melanoma CellsIncreased melanogenesisActivation of ERK/p38 pathways; upregulation of tyrosinase
Nigro et al. (2020) Various Cancer Cell LinesPotential anti-cancer effectsModulation of cell cycle and apoptosis pathways
BenchChem Research In vitro assaysCell proliferation inhibitionInteraction with specific cellular targets

Case Study 1: Enhancement of Melanogenesis

In a study by Park et al., this compound was shown to significantly enhance melanogenesis in B16F10 melanoma cells. The compound increased tyrosinase activity and promoted melanin synthesis through USF1-mediated pathways. This suggests potential therapeutic applications for treating hypopigmentation disorders.

Properties

IUPAC Name

(1R)-1-[3-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-(3,4-dimethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O4Si/c1-23(2,3)28(6,7)27-19-10-8-9-18(16-19)20(24)13-11-17-12-14-21(25-4)22(15-17)26-5/h8-10,12,14-16,20,24H,11,13H2,1-7H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTSHKFKOPDWAO-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C(CCC2=CC(=C(C=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)[C@@H](CCC2=CC(=C(C=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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